![molecular formula C9H19NO B2862971 Cyclohexanol, 1-[(dimethylamino)methyl]- CAS No. 21095-16-9](/img/structure/B2862971.png)

Cyclohexanol, 1-[(dimethylamino)methyl]-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

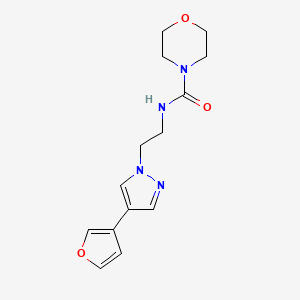

“Cyclohexanol, 1-[(dimethylamino)methyl]-” is an organic compound that falls under the category of secondary alcohols . It presents as a colorless oil or white crystalline solid at room temperature and has a distinct, camphor-like odor . It is also known as Tramadol .

Synthesis Analysis

Tramadol is synthesized in a Grignard reaction in the presence of an additive resulting in a higher trans:cis ratio of product than is obtained in the absence of the additive . The Grignard reaction between 3 bromoanisole and the appropriate Mannich base in the presence of an amine or ether additive gives the amine product in an improved trans/cis ratio .Molecular Structure Analysis

The molecule contains a total of 30 atoms. There are 19 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . It contains 11 non-Hydrogen bonds, 2 rotatable bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

Cyclohexanol is a viscous liquid, characterized by its relatively high melting point (25.93°C) and boiling point (161°C) . It is polar due to the presence of a hydroxyl (-OH) group, making it capable of forming hydrogen bonds . This polarity impacts its solubility, making it soluble in common organic solvents such as ethanol, acetone, and diethyl ether but sparingly soluble in water .Applications De Recherche Scientifique

Structural Characterization and Analysis

Cyclohexanol, 1-[(dimethylamino)methyl]-, has been characterized in various studies, revealing its structural features and potential applications in scientific research. Tessler and Goldberg (2004) precisely characterized the compound, highlighting its intramolecular hydrogen-bonded structure and conformational features different from those observed in its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004). This structural analysis is crucial for understanding the compound's chemical behavior and potential applications in synthesis and materials science.

Chemical Synthesis and Optimization

The optimization of synthetic methods for compounds like 2-(dimethylamino)methyl cyclohexanone, an important intermediate in pharmaceutical manufacturing, demonstrates the compound's relevance in drug synthesis. Wang Xiu-lan (2007) applied uniform experiment design to optimize the synthesis conditions for this intermediate, achieving a significant yield improvement. This research underscores the importance of Cyclohexanol, 1-[(dimethylamino)methyl]-, in pharmaceutical synthesis, particularly in optimizing conditions for higher yield and efficiency (Wang, 2007).

Green Chemistry Applications

The compound's role extends to green chemistry, where it has been utilized in studies exploring environmentally friendly synthetic methods. For instance, Jin et al. (2016) highlighted the use of dimethyl carbonate (DMC) chemistry to catalyze reactions involving cyclohexanol, showcasing the compound's versatility in promoting sustainable chemical reactions. This research highlights the broader implications of using Cyclohexanol, 1-[(dimethylamino)methyl]-, in developing sustainable and environmentally friendly chemical processes (Jin et al., 2016).

Analytical Chemistry and Quality Control

In analytical chemistry and quality control, the compound has been a subject of study for developing validated methods to detect impurities in pharmaceuticals. Medvedovici et al. (2004) described a method for determining 2-[(dimethylamino)methyl]cyclohexanone, an impurity in Tramadol, showcasing the compound's relevance in ensuring pharmaceutical purity and safety. This highlights the importance of Cyclohexanol, 1-[(dimethylamino)methyl]-, in pharmaceutical analysis and quality control efforts (Medvedovici et al., 2004).

Safety And Hazards

According to the safety data sheet, it is advised to wash face, hands, and any exposed skin thoroughly after handling. It is also advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

1-[(dimethylamino)methyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)8-9(11)6-4-3-5-7-9/h11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRCDRZKRJGHGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexanol, 1-[(dimethylamino)methyl]- | |

CAS RN |

21095-16-9 |

Source

|

| Record name | 1-[(dimethylamino)methyl]cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

(C)C(C)(C)C](/img/structure/B2862888.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide](/img/structure/B2862893.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B2862896.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2862901.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2862907.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-2H-triazole-4-carboxamide](/img/structure/B2862909.png)

![N-[1-(2-phenylacetyl)piperidin-4-yl]acetamide](/img/structure/B2862911.png)